

Application Notes and Protocols for Fluorescent Gram Staining Using Hexidium Iodide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Hexidium Iodide*

Cat. No.: *B1148093*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the use of **Hexidium Iodide** in a fluorescent Gram staining protocol. This method offers a rapid and reliable alternative to the traditional crystal violet-based Gram stain, enabling the differentiation of Gram-positive and Gram-negative bacteria through fluorescence microscopy and flow cytometry.

Introduction

Hexidium Iodide is a fluorescent nucleic acid stain that selectively permeates and stains Gram-positive bacteria, emitting a red-orange fluorescence.^{[1][2]} In contrast, it is excluded by the outer membrane of Gram-negative bacteria.^{[1][3]} When used in conjunction with a membrane-permeant green fluorescent nucleic acid stain, such as SYTO 9 or SYTO 13, a clear differentiation between the two bacterial types can be achieved.^{[1][3][4]} All bacteria in a sample are stained green by SYTO 9/13, while only Gram-positive bacteria are counterstained with **Hexidium Iodide**, resulting in red-orange fluorescence.^{[1][3]} This fluorescent method is applicable to unfixed, living bacteria and has been shown to correctly classify a wide range of clinically relevant organisms.^{[1][5][6]}

Principle of the Method

The differential staining achieved with the **Hexidium Iodide** protocol is based on the fundamental structural differences between the cell walls of Gram-positive and Gram-negative bacteria.

- Gram-positive bacteria possess a thick peptidoglycan layer which is permeable to **Hexidium Iodide**. The dye enters the cell, intercalates with nucleic acids, and emits a characteristic red-orange fluorescence.
- Gram-negative bacteria have a thin peptidoglycan layer surrounded by an outer membrane rich in lipopolysaccharides. This outer membrane acts as a barrier, preventing the entry of **Hexidium Iodide** into the cell.[1][3]

The counterstain (SYTO 9 or SYTO 13) is a smaller, membrane-permeant molecule that can cross the membranes of both Gram-positive and Gram-negative bacteria, staining all cells green. In Gram-positive cells, the red-orange fluorescence of **Hexidium Iodide** can quench the green fluorescence of the SYTO stain.[1][2][5]

Quantitative Data Summary

The performance of the **Hexidium Iodide** fluorescent Gram stain has been validated using flow cytometry, allowing for the quantitative assessment of staining intensity and population distribution.

Organism	Gram Status	Mean Hexidium Iodide Fluorescence Intensity (Arbitrary Units)
Staphylococcus aureus	Gram-positive	>10 ³
Streptococcus pneumoniae	Gram-positive	>10 ³
Enterococcus faecalis	Gram-positive	>10 ³
Escherichia coli	Gram-negative	<10 ²
Pseudomonas aeruginosa	Gram-negative	<10 ²
Klebsiella pneumoniae	Gram-negative	<10 ²

Table 1: Representative Flow Cytometry Data. Flow cytometric analysis demonstrates a clear separation in fluorescence intensity between Gram-positive and Gram-negative bacteria stained with **Hexidium Iodide**. The intensity of **Hexidium Iodide**-associated fluorescence in

Gram-positive strains is at least one log order greater than that from unfixed Gram-negative organisms.[\[1\]](#)[\[5\]](#)

Experimental Protocols

Materials

- **Hexidium Iodide (HI)**
- SYTO 9 or SYTO 13 nucleic acid stain
- Dimethyl sulfoxide (DMSO)
- 10 mM Tris-HCl, pH 7.4
- Bacterial culture in late log-phase
- Filter-sterilized water or appropriate buffer
- Microcentrifuge tubes
- Pipettes and tips
- Fluorescence microscope with appropriate filter sets (e.g., for GFP and RFP) or a flow cytometer.

Reagent Preparation

- **Hexidium Iodide** Stock Solution (5 mg/mL): Dissolve 5 mg of **Hexidium Iodide** in 1 mL of DMSO.[\[1\]](#)
- **Hexidium Iodide** Working Solution (100 µg/mL): Dilute the stock solution 1:50 (v/v) in 10 mM Tris-HCl (pH 7.4).[\[1\]](#)
- SYTO 13 Stock Solution (5 mM): Typically supplied in DMSO.
- SYTO 13 Working Solution (0.5 mM): Dilute the stock solution 1:10 (v/v) in 10 mM Tris-HCl.[\[1\]](#)

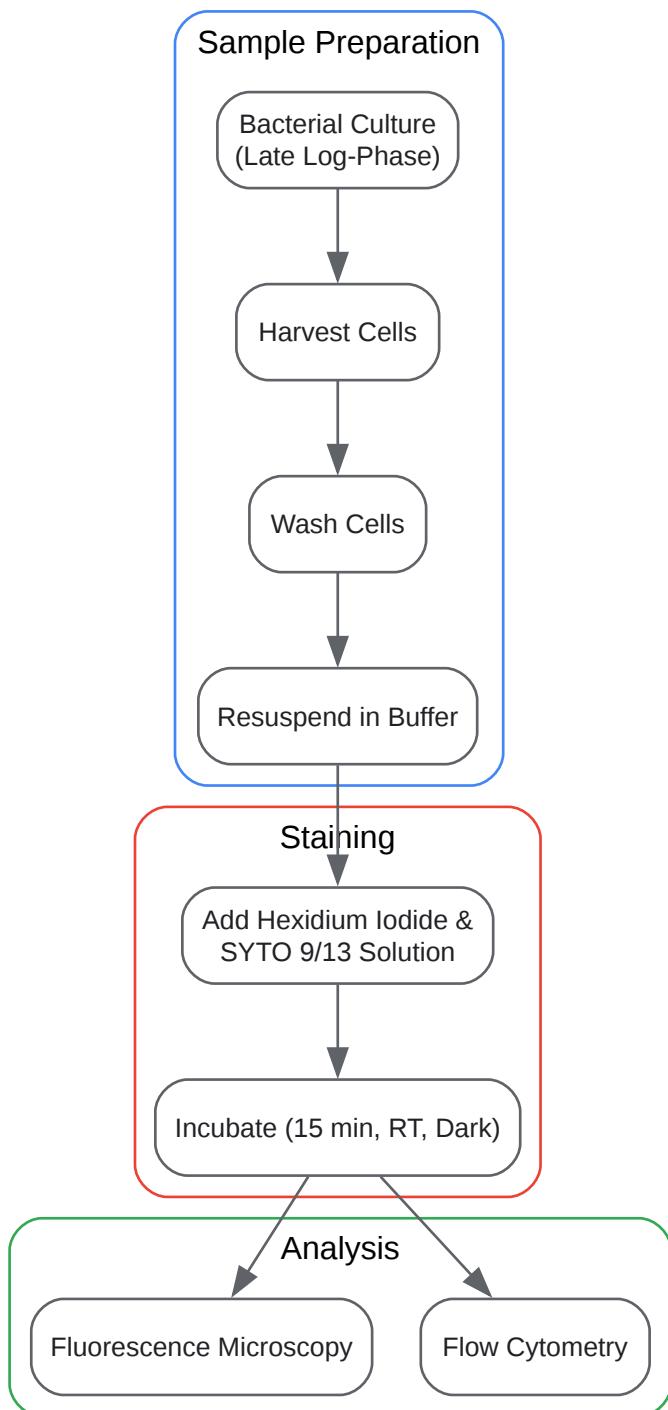
- Combined Staining Solution (for Microscopy): Prepare a fresh mixture by adding equal volumes of the SYTO 9 and **Hexidium Iodide** working solutions to a microcentrifuge tube and mix thoroughly.[4]

Staining Protocol for Fluorescence Microscopy

This protocol is adapted from the LIVE BacLight™ Bacterial Gram Stain Kit.[4][7]

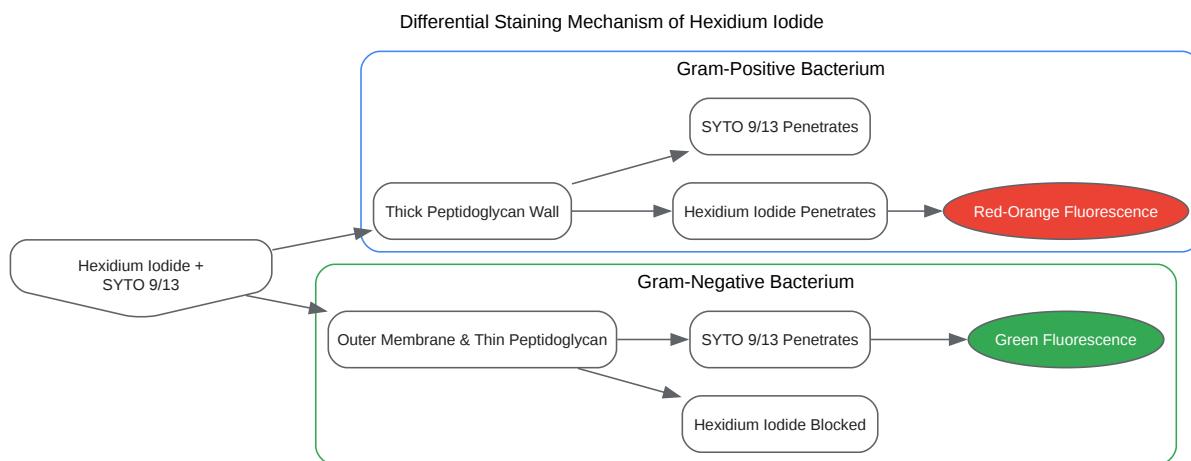
- Harvest 50 μ L of a late log-phase bacterial culture.
- Wash the cells by centrifuging at 10,000 \times g for 5 minutes, removing the supernatant, and resuspending the pellet in 1 mL of filter-sterilized water.[4]
- For every 1 mL of bacterial suspension, add 3 μ L of the combined staining solution.[4][7]
- Mix thoroughly and incubate at room temperature in the dark for 15 minutes.[4][7]
- Place 5 μ L of the stained bacterial suspension onto a glass slide and cover with a coverslip. [4]
- Observe using a fluorescence microscope with filters appropriate for green (SYTO 9/13) and red (**Hexidium Iodide**) fluorescence.

Staining Protocol for Flow Cytometry


This protocol is based on the method described by Mason et al. (1998).[1][5]

- Culture bacteria overnight at 37°C in a suitable broth.
- Pellet 1 mL of the bacterial suspension by centrifugation at 15,000 \times g for 1 minute.
- Wash the cells once in fresh broth and resuspend.
- To the bacterial suspension, add the SYTO 13 working solution to a final concentration of 20 μ M and the **Hexidium Iodide** working solution to a final concentration of 10 μ g/mL.[2]
- Incubate at room temperature for 15 minutes.[2]

- Analyze the stained suspension using a flow cytometer with an excitation wavelength of 470-490 nm and emission filters for green (approx. 515-565 nm) and red-orange (approx. 565-605 nm) fluorescence.[1]


Visualizations

Experimental Workflow for Hexidium Iodide Gram Staining

[Click to download full resolution via product page](#)

Caption: Workflow for **Hexidium Iodide** fluorescent Gram staining.

[Click to download full resolution via product page](#)

Caption: Mechanism of differential staining with **Hexidium Iodide**.

Safety and Handling

Hexidium Iodide is a nucleic acid binding agent and should be handled with care as a potential mutagen.^[7]

- Personal Protective Equipment: Wear appropriate protective clothing, gloves, and eye protection.
- Handling: Avoid contact with skin and eyes. Do not breathe dust.^[8] Use in a well-ventilated area or under a fume hood.
- Storage: Store at -20°C, protected from light and moisture.^[9]

- Disposal: Dispose of waste in accordance with local regulations. Solutions containing nucleic acid stains should be treated before disposal.

For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).[\[8\]](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or Request Quote Online.

References

- 1. A Fluorescent Gram Stain for Flow Cytometry and Epifluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.asm.org [journals.asm.org]
- 3. researchgate.net [researchgate.net]
- 4. LIVE BacLight Bacterial Gram Stain Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. journals.asm.org [journals.asm.org]
- 6. A fluorescent Gram stain for flow cytometry and epifluorescence microscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. tools.thermofisher.com [tools.thermofisher.com]
- 8. und-nd.safeschoolssds.com [und-nd.safeschoolssds.com]
- 9. Hexidium Iodide *CAS 211566-66-4* | AAT Bioquest [aatbio.com]
- To cite this document: BenchChem. [Application Notes and Protocols for Fluorescent Gram Staining Using Hexidium Iodide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1148093#hexidium-iodide-protocol-for-bacterial-gram-staining>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com